molecular formula C6H13NO2 B1585463 Propanamide, 3-methoxy-N,N-dimethyl- CAS No. 53185-52-7

Propanamide, 3-methoxy-N,N-dimethyl-

Cat. No.: B1585463
CAS No.: 53185-52-7
M. Wt: 131.17 g/mol
InChI Key: LBVMWHCOFMFPEG-UHFFFAOYSA-N
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Description

Propanamide, 3-methoxy-N,N-dimethyl- is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
The exact mass of the compound Propanamide, 3-methoxy-N,N-dimethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Propanamide, 3-methoxy-N,N-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanamide, 3-methoxy-N,N-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Propanamide, 3-methoxy-N,N-dimethyl- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with neutral organics, which are a class of compounds that do not ionize in water . The nature of these interactions often involves hydrogen bonding and van der Waals forces, which can influence the compound’s solubility and reactivity in biological systems.

Cellular Effects

Propanamide, 3-methoxy-N,N-dimethyl- affects various types of cells and cellular processes. It has been shown to cause serious eye irritation and may damage organs through prolonged or repeated exposure . This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in detoxification processes, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of propanamide, 3-methoxy-N,N-dimethyl- involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting metabolic pathways and cellular processes. Additionally, propanamide, 3-methoxy-N,N-dimethyl- can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of propanamide, 3-methoxy-N,N-dimethyl- can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be stable under certain conditions, but prolonged exposure to light and heat can lead to its degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where the compound can cause cumulative damage to cells and tissues over time.

Dosage Effects in Animal Models

The effects of propanamide, 3-methoxy-N,N-dimethyl- vary with different dosages in animal models. At low doses, the compound may have minimal effects, but at higher doses, it can cause toxic or adverse effects. For instance, high doses of propanamide, 3-methoxy-N,N-dimethyl- have been associated with organ damage and reproductive toxicity . Threshold effects have also been observed, where a certain dosage level must be reached before significant biological effects occur.

Metabolic Pathways

Propanamide, 3-methoxy-N,N-dimethyl- is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. The compound can affect metabolic flux and metabolite levels by altering the activity of key enzymes involved in its breakdown and utilization . These interactions can lead to changes in the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of propanamide, 3-methoxy-N,N-dimethyl- within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cell membranes and its localization within different cellular compartments . The compound’s distribution can affect its bioavailability and activity, influencing its overall biological effects.

Subcellular Localization

Propanamide, 3-methoxy-N,N-dimethyl- is localized within specific subcellular compartments, where it exerts its activity and function. Targeting signals and post-translational modifications can direct the compound to particular organelles, such as the mitochondria or endoplasmic reticulum . This subcellular localization is crucial for its role in biochemical reactions and cellular processes.

Properties

IUPAC Name

3-methoxy-N,N-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-7(2)6(8)4-5-9-3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVMWHCOFMFPEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8068836
Record name Propanamide, 3-methoxy-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8068836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53185-52-7
Record name 3-Methoxy-N,N-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53185-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, 3-methoxy-N,N-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053185527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanamide, 3-methoxy-N,N-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanamide, 3-methoxy-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8068836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxy-N,N-dimethylpropionamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.092
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.